REACTION_CXSMILES
|
O1CCCCC1[O:7][CH:8]([CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[CH2:9][CH2:10][CH2:11][NH2:12].Cl.[O-:19][C:20]#[N:21].[K+]>O>[OH:7][CH:8]([CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[CH2:9][CH2:10][CH2:11][NH:12][C:20]([NH2:21])=[O:19] |f:2.3|
|
Name
|
|
Quantity
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4.8 g
|
Type
|
reactant
|
Smiles
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O1C(CCCC1)OC(CCCN)CCCCC
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Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
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O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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Cl
|
Name
|
potassium cyanate
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Quantity
|
1.62 g
|
Type
|
reactant
|
Smiles
|
[O-]C#N.[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
the reaction is heated gently on the steam bath for one hour, during which time an oil separates
|
Duration
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1 h
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture is cooled
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Type
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EXTRACTION
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Details
|
extracted with ether (2 × 75 ml.)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The ether is dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
then concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
OC(CCCNC(=O)N)CCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |